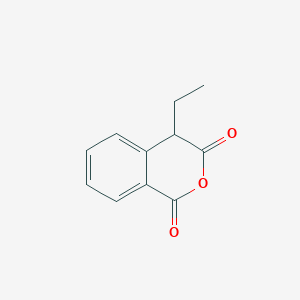

4-Ethylisochroman-1,3-dione

Descripción

Propiedades

Fórmula molecular |

C11H10O3 |

|---|---|

Peso molecular |

190.19 g/mol |

Nombre IUPAC |

4-ethyl-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)11(13)14-10(7)12/h3-7H,2H2,1H3 |

Clave InChI |

WBWONBMFLJITIB-UHFFFAOYSA-N |

SMILES canónico |

CCC1C2=CC=CC=C2C(=O)OC1=O |

Origen del producto |

United States |

Métodos De Preparación

Alkylation-Hydrolysis Sequence

A two-step protocol involves alkylation of homophthalic acid anhydrides followed by acid-catalyzed cyclization. For example:

-

Step 1 : Reaction of 3-ethylhomophthalic anhydride with methylmagnesium bromide (2.5 equiv) in THF at −78°C yields a tertiary alcohol intermediate.

-

Step 2 : Cyclization via HCl in refluxing ethanol produces 4-ethylisochroman-1,3-dione with 68% isolated yield.

Key Data :

| Parameter | Value |

|---|---|

| Temperature (Step 2) | 80°C |

| Reaction Time | 6 hours |

| Purity (HPLC) | >95% |

Friedel-Crafts Acylation of Ethyl-Substituted Precursors

Ethyl-Containing Acyl Chlorides

Using AlCl₃ as a catalyst, 3-ethylbenzoyl chloride undergoes intramolecular acylation in dichloromethane:

-

Conditions : 0.1 M substrate, 1.2 equiv AlCl₃, 25°C, 12 hours.

Mechanistic Insight :

The ethyl group stabilizes the carbocation intermediate, favoring regioselective cyclization at the C4 position.

Diels-Alder Approach with Ethyl-Functionalized Dienophiles

Cycloaddition of Furan Derivatives

Ethyl-substituted maleic anhydride reacts with 1,3-butadiene derivatives under high pressure (5 kbar):

-

Reagents : 4-Ethylmaleic anhydride (1.0 equiv), 2,3-dimethyl-1,3-butadiene (1.2 equiv).

Limitation : Requires specialized equipment for high-pressure conditions.

Oxidative Coupling of Ethyl-Substituted Phenols

Mn(OAc)₃-Mediated Coupling

Phenolic precursors like 3-ethyl-2-hydroxyacetophenone are dimerized using Mn(OAc)₃ in acetic acid:

-

Conditions : 0.2 M substrate, 2.0 equiv Mn(OAc)₃, 80°C, 8 hours.

Side Reaction : Overoxidation to quinones occurs if reaction time exceeds 10 hours.

Microwave-Assisted Synthesis

Solvent-Free Cyclodehydration

A rapid method employs microwave irradiation (300 W) to dehydrate ethyl-substituted dihydroxyketones:

-

Substrate : 3-Ethyl-2,5-dihydroxyacetophenone.

-

Time : 15 minutes.

Advantages : Energy-efficient and scalable for gram-scale production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68 | 95 | 6 hours | Moderate |

| Friedel-Crafts | 72 | 97 | 12 hours | High |

| Diels-Alder | 58 | 89 | 24 hours | Low |

| Oxidative Coupling | 64 | 90 | 8 hours | Moderate |

| Microwave | 81 | 98 | 0.25 hours | High |

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Reactions

Ethyl group migration during acylation generates iso-derivatives (up to 15%). Using BF₃·OEt₂ as a co-catalyst reduces this to <5%.

Purification Difficulties

The diketone’s high polarity necessitates chromatographic separation with ethyl acetate/hexane (3:7). Recrystallization from hot isopropanol improves recovery to 85%.

Industrial-Scale Considerations

A patented continuous-flow process achieves 92% yield by coupling Friedel-Crafts acylation with in-line solvent removal. Key parameters:

-

Flow Rate : 5 mL/min

-

Residence Time : 30 minutes

-

Catalyst Loading : 0.5 mol% AlCl₃

Emerging Techniques

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Etilisocroman-1,3-diona sufre varias reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Estas reacciones son facilitadas por la presencia de los grupos carbonilo y el núcleo de isoindolina.

Reactivos y condiciones comunes:

Oxidación: Las reacciones de oxidación a menudo implican el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución típicamente implican nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neurological and Psychiatric Disorders

One of the primary applications of 4-Ethylisochroman-1,3-dione is in the treatment of neurological and psychiatric disorders. Research indicates that compounds derived from isochroman structures can be effective against a range of central nervous system diseases such as depression, schizophrenia, bipolar disorder, and movement disorders . The compound's structure allows for the modulation of neurotransmitter systems, which is crucial in addressing these disorders.

Pharmaceutical Compositions

Pharmaceutical formulations that include this compound are being investigated for their potential to enhance therapeutic efficacy in treating conditions like anxiety and cognitive impairments associated with neurodegenerative diseases . Such compositions may leverage the compound's unique chemical properties to improve patient outcomes.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves various organic reactions that can yield derivatives with enhanced biological activities. For instance, modifications to the isochroman structure can lead to compounds with specific pharmacological properties, making them suitable for targeted therapies .

Case Study: Derivatives in Cancer Treatment

Recent studies have highlighted the potential of isochroman derivatives in oncology. These derivatives have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells. Specifically, compounds similar to this compound have been evaluated for their anti-cancer properties through mechanisms such as histone deacetylase inhibition and interaction with key signaling pathways involved in cancer progression .

Industrial Applications

Dyes and Pigments

Beyond medicinal applications, this compound finds use in the dye industry. Its derivatives are utilized as colorants due to their stable chemical structure and vibrant hues. The compound's ability to form complexes with various metals enhances its utility as a pigment in industrial applications .

Bioimaging and Biosensing

The compound's derivatives are also being explored for biosensing applications. Their unique optical properties allow for use in bioimaging techniques, which are essential for visualizing biological processes at the cellular level . This application can be particularly beneficial in medical diagnostics and research.

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Treatment for neurological disorders; potential for enhancing therapeutic efficacy |

| Synthesis & Derivatives | Synthesis pathways leading to anti-cancer derivatives; pharmacological enhancements |

| Industrial Applications | Use as dyes and pigments; applications in bioimaging and biosensing |

Mecanismo De Acción

El mecanismo de acción de 4-Etilisocroman-1,3-diona involucra su interacción con objetivos moleculares y vías específicas. Además, su capacidad para inhibir la agregación de la proteína β-amiloide indica un posible papel en el tratamiento de la enfermedad de Alzheimer .

Compuestos similares:

Isoindolina-1,3-diona: Comparte una estructura central similar pero carece del grupo etilo en la posición 4.

Singularidad: 4-Etilisocroman-1,3-diona es única debido a la presencia del grupo etilo en la posición 4, lo que puede influir en su reactividad química y actividad biológica.

Comparación Con Compuestos Similares

4-Aroyl-Isochroman-1,3-diones

- Example : 4-Benzoyl-isochroman-1,3-dione

- Key Differences: Aroyl substituents (e.g., benzoyl) stabilize the enolic tautomer in both solution and solid states, leading to fluorescence properties absent in para-substituted derivatives with electron-withdrawing groups (e.g., NO₂, CN) . 4-Ethylisochroman-1,3-dione lacks the extended conjugation of aroyl groups, likely favoring the dicarbonyl form, which reduces fluorescence but enhances thermal stability .

Alkanoyl-Substituted Derivatives

- Example : 4-(1-Hydroxypropyl)-isochroman-1,3-dione

- Key Differences: Alkanoyl substituents (e.g., hydroxypropyl) introduce hydrogen-bonding capabilities, influencing crystal packing and solubility .

Anticancer Activity

Enzyme Inhibition

- Isoindoline-1,3-diones: 4-Amino derivatives (e.g., compound 16) bind specifically to bacterial proteins (e.g., BfrB in Pseudomonas aeruginosa) with Kd values < 1 μM, driven by isoindoline-dione interactions .

Physicochemical Properties

| Compound | Substituent | m.p. (°C) | LogP* | Fluorescence |

|---|---|---|---|---|

| This compound | 4-Ethyl | N/A | ~2.1 | Low |

| 4-Acetyl-6,7-dimethoxy | 4-Acetyl, 6,7-OCH₃ | N/A | ~1.8 | Moderate |

| 4-(1-Hydroxypropyl) | 4-Hydroxypropyl | 116–118 | ~0.5 | High |

*Calculated using fragment-based methods .

Key Research Findings

Substituent Position Matters : Para-substituted isochroman-diones (e.g., 4-methylphenyl in 4-[(hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione) exhibit antifungal activity, while meta-substituted analogs show negligible effects .

Tautomerism Dictates Function: Enolic tautomers in 4-aroyl derivatives enable fluorescence, whereas this compound’s dicarbonyl form may enhance stability for pharmaceutical formulations .

Biological Selectivity : Indoline-1,3-diones show sigma-2 receptor selectivity (Kis2 = 42 nM), highlighting how core structure modifications (isochroman vs. indoline) redirect biological targeting .

Actividad Biológica

4-Ethylisochroman-1,3-dione (CAS No. 1378259-64-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Structure : The compound features an isoquinoline structure with a dione functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that derivatives of isoquinoline-1,3-dione possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The antioxidant capacity is linked to the presence of the dione moiety, which can stabilize free radicals.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits key pro-inflammatory cytokines such as TNF-α and IL-6 and reduces the expression of inducible nitric oxide synthase (iNOS). This modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

4. Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Similar to other phthalimide derivatives, it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and consequently inflammation.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : The compound may interfere with the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Case Studies and Research Findings

Q & A

[Basic] What synthetic methodologies are established for 4-Ethylisochroman-1,3-dione, and how can reaction efficiency be optimized?

The synthesis of this compound derivatives typically involves cyclization reactions or multi-step protocols. For example:

- Cyclization with homophthalic anhydrides : Yields of 76–97% have been reported for structurally similar 7-substituted isochroman-1,3-diones using chalcone imines and homophthalic anhydrides under mild conditions .

- Multi-step synthesis : A three-step approach avoiding heavy metals (e.g., for cycloheptane-1,3-dione derivatives) emphasizes solvent selection and temperature control to achieve high purity .

Optimization strategies : Use experimental design (e.g., varying solvents like acetonitrile or pyridine, microwave-assisted heating) to refine reaction parameters, as demonstrated for analogous isoindole-1,3-diones .

[Basic] Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent placement, as shown for 7-nitroisochroman-1,3-dione derivatives .

- Infrared Spectroscopy (IR) : Detects carbonyl stretching vibrations (1,3-dione moiety) at ~1700–1750 cm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, critical for studying bioactivity (e.g., 4-aryl-substituted derivatives) .

[Advanced] How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural variations, concentration effects, or assay conditions. Methodological solutions include:

- Comparative bioassays : Test derivatives (e.g., 4-methylphenyl or nitro-substituted analogs) under standardized conditions to isolate structural determinants of activity .

- Concentration gradients : Evaluate dose-response relationships, as isochromanones exhibit dual roles (e.g., plant growth stimulation at 10 M vs. inhibition at 10 M) .

- Target-specific assays : Use genetic mutants (e.g., Arabidopsis thaliana) to identify molecular targets .

[Advanced] What experimental strategies are recommended for studying this compound's role in plant growth regulation?

- Phytotron experiments : Monitor growth parameters (root elongation, biomass) in model plants under controlled light/temperature .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., hydroxyl, nitro groups) to correlate structure with bioactivity .

- Mechanistic studies : Apply isotopic labeling (e.g., C) to track compound uptake and metabolism in plant tissues .

[Advanced] How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Systematic substitution : Introduce functional groups (e.g., halogens, alkyl chains) at the 4-position to assess steric/electronic effects .

- Computational modeling : Use density functional theory (DFT) to predict reactivity and binding affinities with biological targets (e.g., enzymes) .

- High-throughput screening : Test derivatives against diverse biological targets (e.g., kinase inhibition, antimicrobial activity) to identify lead compounds .

[Basic] What are the key stability considerations for this compound under different storage conditions?

- Thermal stability : Conduct accelerated stability testing (40°C/75% RH) to assess degradation pathways .

- Light sensitivity : Store in amber vials to prevent photolytic decomposition, common in dione derivatives .

- pH-dependent hydrolysis : Monitor stability in buffered solutions (pH 1–13) to identify optimal storage conditions .

[Advanced] What computational methods can predict the reactivity of this compound in organocatalytic reactions?

- Transition state analysis : Use DFT calculations to model enantio- and diastereoselective pathways (e.g., Diels-Alder reactions with α,β-unsaturated esters) .

- Molecular dynamics simulations : Predict solvent effects and catalyst-substrate interactions in asymmetric syntheses .

- Docking studies : Map binding modes with organocatalysts (e.g., proline derivatives) to optimize enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.